6-Isoquinolinol, 7-bromo- is a halogenated heterocyclic compound that belongs to the isoquinoline family, characterized by a bromine atom at the seventh position of the isoquinoline ring. Its molecular formula is , and it is known for its potential biological activities and applications in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, making it a subject of interest in both academic and industrial research.
6-Isoquinolinol, 7-bromo- is classified under organic compounds, specifically as a brominated derivative of isoquinoline. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. The presence of the bromine atom significantly alters the chemical reactivity and biological properties of the compound compared to its non-brominated counterparts.
The synthesis of 6-Isoquinolinol, 7-bromo- typically involves bromination reactions applied to 1,2,3,4-tetrahydroisoquinoline or directly to isoquinoline derivatives. One effective method includes:
The technical steps may include:
The molecular structure of 6-Isoquinolinol, 7-bromo- features a fused bicyclic system with a nitrogen atom in the pyridine-like ring. The bromine substituent at the seventh position influences both physical properties and reactivity.
C1=CC2=C(C=C1)N=C(C=C2)Br
ZQGZVYVJZQKXQP-UHFFFAOYSA-N
6-Isoquinolinol, 7-bromo- can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 6-Isoquinolinol, 7-bromo- primarily revolves around its interactions with biological targets due to its structural features. The bromine substituent can enhance lipophilicity and alter binding affinities with various receptors or enzymes.
Research indicates that halogenated isoquinolines can exhibit antimicrobial and anticancer properties. The specific mechanisms often involve:
Data from PubChem indicates that this compound has significant potential for further research due to its unique properties .
6-Isoquinolinol, 7-bromo- has several scientific uses:
CAS No.: 593-98-6
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.:
CAS No.: 473773-75-0